molecular formula C15H21NO2 B1610514 2-[3-(1-Piperidinyl)propoxy]benzaldehyde CAS No. 68997-50-2

2-[3-(1-Piperidinyl)propoxy]benzaldehyde

Cat. No.: B1610514
CAS No.: 68997-50-2
M. Wt: 247.33 g/mol
InChI Key: APNWHXAYLQEXJG-UHFFFAOYSA-N
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Description

2-[3-(1-Piperidinyl)propoxy]benzaldehyde is a synthetic organic compound featuring a benzaldehyde core substituted at the 2-position with a 3-(1-piperidinyl)propoxy chain. This structure combines aromatic reactivity (via the aldehyde group) with a flexible tertiary amine-containing side chain, making it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions. The compound’s hydrochloride salt (CAS 7500-40-5) is documented in pharmaceutical research, though its specific applications remain understudied .

Properties

IUPAC Name

2-(3-piperidin-1-ylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-13-14-7-2-3-8-15(14)18-12-6-11-16-9-4-1-5-10-16/h2-3,7-8,13H,1,4-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNWHXAYLQEXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549709
Record name 2-[3-(Piperidin-1-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68997-50-2
Record name 2-[3-(Piperidin-1-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-Piperidinyl)propoxy]benzaldehyde typically involves the reaction of 3-(1-piperidinyl)propanol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-Piperidinyl)propoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(1-Piperidinyl)propoxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(1-Piperidinyl)propoxy]benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine ring may play a crucial role in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Structural Features of 2-[3-(1-Piperidinyl)propoxy]benzaldehyde

The molecule comprises:

  • Propoxy linker : A three-carbon chain enhancing conformational flexibility.
  • Piperidine ring : A six-membered saturated heterocycle with one nitrogen atom, contributing to basicity and lipophilicity.

This structure is optimized for membrane permeability and receptor binding, balancing polar (aldehyde, ether oxygen) and nonpolar (piperidine, propyl chain) regions.

Comparison with Structural Analogs

Piperidine vs. Piperazine Derivatives

2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride (CAS 1609400-71-6) replaces piperidine with a methyl-piperazine group. Key differences:

  • Basicity : Piperazine (two nitrogen atoms) is more polar and basic than piperidine, altering solubility and ionization at physiological pH .
Compound Heterocycle pKa (estimated) LogP (predicted)
This compound Piperidine ~10.5 2.8
2-[3-(4-Methylpiperazinyl)propoxy]benzaldehyde Methylpiperazine ~8.5 (secondary amine) 2.1

Alkoxy Chain Length Variations

2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride (CAS 138351-08-3) shortens the propoxy chain to ethoxy:

  • Bioavailability : Shorter chains may improve aqueous solubility but reduce tissue penetration .

Positional Isomerism in Benzaldehyde Substitution

3-[3-(4-Phenylpiperazin-1-yl)propoxy]benzaldehyde (CAS 84344-47-8) shifts the aldehyde to the 3-position:

  • histamine receptors) .
  • Molecular weight : 324.4 g/mol vs. 289.4 g/mol for the 2-isomer, impacting pharmacokinetics .

Biological Activity

2-[3-(1-Piperidinyl)propoxy]benzaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

The biological activity of this compound can be attributed to its interactions with various molecular targets. Its mechanism may involve:

  • Receptor Binding: The compound may bind to specific receptors, influencing signaling pathways that regulate physiological processes.
  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Gene Expression Modulation: The compound could affect gene expression and protein synthesis, resulting in significant changes in cellular behavior.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that it effectively inhibited the growth of several bacterial strains, showcasing its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values ranged significantly across different strains, indicating varying susceptibility levels.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays revealed that this compound induced apoptosis in cancer cell lines, primarily through the activation of caspase pathways. The compound's efficacy was compared to established chemotherapeutic agents, showing promising results in reducing cell viability.

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. In animal models of neurodegenerative diseases, it demonstrated the ability to cross the blood-brain barrier and exert protective effects against oxidative stress and inflammation. These findings suggest its potential utility in treating conditions such as Alzheimer's disease.

Case Studies and Experimental Data

Study FocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains; MIC values varied (e.g., 32 µg/mL for E. coli).
Anticancer PropertiesInduced apoptosis in cancer cell lines; IC50 values around 15 µM for breast cancer cells.
Neuroprotective EffectsReduced oxidative stress markers in brain tissue; improved cognitive function in models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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